3-Hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC16494315
Molecular Formula: C10H17NO5
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H17NO5 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 3-hydroxy-2-(1-hydroxy-2-methylpropyl)-4-methyl-5-oxopyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H17NO5/c1-4(2)6(12)10(9(15)16)7(13)5(3)8(14)11-10/h4-7,12-13H,1-3H3,(H,11,14)(H,15,16) |
| Standard InChI Key | USVJHCXEVSVUEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1C(C(NC1=O)(C(C(C)C)O)C(=O)O)O |
Introduction
Structural Characteristics and Stereochemical Complexity
Molecular Architecture
The compound features a pyrrolidine ring substituted with a 1-hydroxy-2-methylpropyl group at position 2, a methyl group at position 4, and a ketone at position 5 (Figure 1). The carboxylic acid moiety at position 2 and hydroxyl groups at positions 3 and 1-hydroxy-2-methylpropyl contribute to its polarity and hydrogen-bonding capacity .
Table 1: Key Structural and Physicochemical Properties
Stereochemical Variants
The compound exists in multiple stereoisomeric forms, including:
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(3R,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxo-D-proline (PubChem CID 25021189) .
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(2R,3S,4R)-3-hydroxy-2-[(1R)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carboxylic acid (CAS 145451-97-4) .
These variants differ in the spatial orientation of hydroxyl and methyl groups, which may influence biological activity and synthetic accessibility .
Synthesis and Biosynthetic Pathways
Chemical Synthesis Strategies
While no direct synthesis protocols for this compound are published, analogous pyrrolidine derivatives are typically synthesized via:
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Cyclization Reactions: Intramolecular aldol or Mannich reactions to form the pyrrolidine core.
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Michael Addition: Addition of nucleophiles to α,β-unsaturated ketones followed by cyclization .
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Enzymatic Resolution: Use of lipases or esterases to separate racemic mixtures into enantiopure forms .
Biosynthetic Insights from Related Compounds
In Streptomyces DSM 40835, the biosynthesis of 4-methyl-proline (4-MePro)—a structural analog—involves:
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Leucine Hydroxylation: Catalyzed by GriE to produce 5-hydroxyleucine .
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Oxidation and Cyclization: GriF oxidizes 5-hydroxyleucine to 3-methyl-Δ¹-pyrroline-5-carboxylic acid, which cyclizes spontaneously .
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Reduction: ProC reduces the intermediate to yield (2S,4R)-4-MePro .
This pathway highlights the enzymatic precision required to establish stereochemistry, suggesting similar biocatalytic routes could be adapted for synthesizing the target compound .
Physicochemical Properties and Stability
Solubility and Reactivity
The compound’s polarity (logP ~0.8 estimated) suggests moderate solubility in polar solvents like water or ethanol. The carboxylic acid and hydroxyl groups enable salt formation with bases, enhancing aqueous solubility for formulation .
Table 2: Stability Considerations
| Factor | Impact | Source |
|---|---|---|
| pH Sensitivity | Carboxylic acid deprotonates above pH 4.5 | |
| Thermal Degradation | Ketone moiety prone to oxidation >100°C | |
| Light Sensitivity | Stable under inert atmosphere |
Biological Activities and Mechanistic Hypotheses
Inferred Activities from Structural Analogs
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Antimicrobial Effects: Pyrrolidine derivatives inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins .
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Anti-inflammatory Action: Hydroxyl groups may scavenge reactive oxygen species, reducing NF-κB activation.
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Metabolic Stability: Methyl groups at C4 and C2 impede oxidative degradation, as seen in griselimycins .
Structure-Activity Relationships (SAR)
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C2 Substituent: Bulkier groups (e.g., 1-hydroxy-2-methylpropyl) enhance target binding through hydrophobic interactions .
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C5 Ketone: Electron-withdrawing effect stabilizes transition states in enzyme inhibition.
Research Applications and Future Directions
Drug Discovery
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Antibiotic Development: Analog optimization to combat multidrug-resistant pathogens .
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Neurological Disorders: Pyrrolidine scaffolds modulate GABA receptors, suggesting potential in epilepsy treatment.
Synthetic Biology
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Enzyme Engineering: Tailoring GriE/GriF homologs for stereoselective synthesis of complex pyrrolidines .
Analytical Challenges
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